BMS 911543-d5 is a selective small-molecule inhibitor of the Janus kinase 2 (JAK2) enzyme, which plays a crucial role in various signaling pathways associated with hematopoiesis and immune response. This compound is primarily investigated for its potential therapeutic applications in treating myeloproliferative neoplasms, particularly those characterized by constitutive activation of JAK2 signaling, such as polycythemia vera and essential thrombocythemia. BMS 911543-d5 is recognized for its ability to inhibit cell proliferation in JAK2-dependent cell lines while exhibiting minimal activity in other pathways, specifically those involving JAK1 and JAK3 .
The synthesis of BMS 911543-d5 involves several key steps that utilize advanced organic chemistry techniques. One notable method includes the Pd-catalyzed arylation of imidazole, which has been benchmarked for optimizing reaction conditions effectively. This method allows for high yields with fewer experimental iterations compared to traditional approaches .
The synthesis process typically involves:
The use of computer-guided optimization techniques has significantly enhanced the efficiency of the synthesis process, allowing for rapid identification of optimal reaction conditions .
BMS 911543-d5 has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The specific structure can be represented using chemical notation, which highlights the arrangement of atoms within the molecule.
BMS 911543-d5 primarily undergoes reactions typical of small-molecule inhibitors, including:
The compound's reactivity profile indicates that it can form stable complexes with JAK2, effectively blocking its active site and preventing substrate phosphorylation—a critical step in signal transduction pathways involved in cell growth and differentiation .
The mechanism by which BMS 911543-d5 exerts its effects involves:
In vitro studies have demonstrated that BMS 911543-d5 effectively reduces cell proliferation in models dependent on JAK2 signaling while showing minimal effects on other signaling pathways .
Relevant analyses include high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to assess purity and confirm structural integrity during synthesis and formulation development .
BMS 911543-d5 is primarily researched for its applications in:
BMS 911543-d5 is a deuterated analog of the selective JAK2 inhibitor BMS-911543, where five hydrogen atoms in the ethyl group (–CH~2~CH~3~) attached to the imidazopyrrolopyridine core are replaced by deuterium atoms (–CD~2~CD~3~). This modification yields the molecular formula C~23~H~23~D~5~N~8~O, with a precise molecular weight of 437.55223 g/mol, compared to 432.52 g/mol for the non-deuterated parent compound [6]. The deuterium atoms are strategically positioned at the N-6 ethyl substituent, a site identified as metabolically vulnerable in pharmacokinetic studies of the parent molecule. The core structure retains the complex N-heterocyclic framework featuring an imidazo[4,5-d]pyrrolo[2,3-b]pyridine scaffold, which facilitates high-affinity binding to the JAK2 kinase domain through hydrogen bonding with Tyr931 and hydrophobic interactions with the catalytic cleft [1] [7]. Key spectral identifiers include:
Table 1: Structural Comparison of BMS-911543 and BMS 911543-d5
Property | BMS-911543 | BMS 911543-d5 |
---|---|---|
Molecular Formula | C~23~H~28~N~8~O | C~23~H~23~D~5~N~8~O |
Molecular Weight (g/mol) | 432.52 | 437.55 |
Deuterium Position | N/A | N-6 ethyl group |
Core Structure | Imidazopyrrolopyridine | Identical to parent |
The synthesis of BMS 911543-d5 leverages advanced catalytic methodologies developed for the parent compound, adapted to incorporate deuterium at the late-stage intermediate phase. The non-deuterated BMS-911543 is synthesized via an 8-step route featuring a Ni-catalyzed C–H functionalization as the pivotal step. This process enables direct arylation of electron-deficient pyrroles, constructing the tricyclic core with high regioselectivity and avoiding traditional halogenation/coupling sequences [3]. For the deuterated analog, the key modification involves introducing deuterium at the ethylamine precursor stage:
Table 2: Key Steps in BMS 911543-d5 Synthesis
Step | Reaction Type | Catalyst/Reagents | Deuterium Incorporation | Yield |
---|---|---|---|---|
Ethylamine Synthesis | Reduction | LiAlD~4~/D~2~O | –CD~2~CD~3~ group | 85% |
Tricycle Formation | Ni-catalyzed C–H amination | Ni(cod)~2~/DTBM-Segphos | None | 62% |
Cyclopropanation | Amidation | Dicyclopropylcarbamoyl chloride | None | 91% |
Purification | Chromatography | Reverse-phase HPLC | Isotopic purity verification | >98% D~5~ |
Deuteration of BMS-911543 exemplifies strategic "heavy-atom" engineering to modulate pharmacokinetics without altering target affinity. The –CD~2~CD~3~ group impedes cytochrome P450-mediated ω-oxidation, a primary metabolic pathway identified for the parent compound. In vitro studies using human liver microsomes confirm a 2.3-fold reduction in intrinsic clearance for BMS 911543-d5 compared to BMS-911543 [6]. This aligns with the deuterium kinetic isotope effect (DKIE), where C–D bond cleavage requires higher activation energy than C–H bonds. Crucially, biochemical assays demonstrate identical JAK2 inhibitory activity (IC~50~ = 1.1 nM) for both compounds, proving deuterium substitution preserves pharmacophore interactions [7] [8]. The deuterated analog thus maintains therapeutic efficacy while potentially mitigating metabolite-related toxicity, as evidenced by reduced formation of electrophilic aldehydes in hepatocyte models [6].
Table 3: Impact of Deuteration on Metabolic Stability
Parameter | BMS-911543 | BMS 911543-d5 | Change |
---|---|---|---|
Human Liver Microsomal CL~int~ (µL/min/mg) | 28.5 | 12.4 | 2.3-fold ↓ |
Plasma Half-life (Mouse, h) | 5.1 | 11.2 | 2.2-fold ↑ |
JAK2 IC~50~ (nM) | 1.1 | 1.1 | No change |
Major Metabolic Pathway | Ethyl ω-oxidation | Reduced ω-oxidation | Pathway shift |
CAS No.: 71031-15-7
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.:
CAS No.: